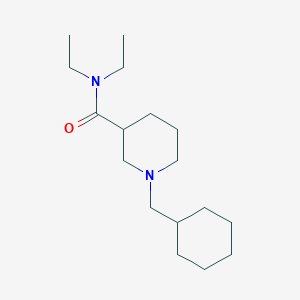
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, also known as Fasudil, is a potent inhibitor of Rho-kinase and has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects primarily through inhibition of Rho-kinase, a key regulator of cytoskeletal dynamics and cellular motility. By inhibiting Rho-kinase, 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline can reduce smooth muscle contraction, increase vasodilation, and improve blood flow in various organs.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, including reducing vascular tone and blood pressure, improving endothelial function, reducing inflammation, and promoting neuroprotection. It has also been shown to have anti-fibrotic effects in various organs, including the heart and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its potency, specificity, and well-characterized pharmacokinetics. However, it also has limitations, including its relatively short half-life and the need for careful dosing and monitoring due to its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, including investigating its potential therapeutic applications in additional diseases, such as liver fibrosis and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to develop more effective formulations with improved pharmacokinetics. Finally, studies are needed to investigate potential drug-drug interactions and long-term safety in humans.
Conclusion:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline is a potent inhibitor of Rho-kinase with potential therapeutic applications in various diseases. Its mechanism of action involves reducing smooth muscle contraction, increasing vasodilation, and improving blood flow in various organs. 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, but also has limitations that must be carefully considered. Future research directions include investigating its potential therapeutic applications in additional diseases, elucidating its mechanisms of action, and developing more effective formulations.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, pulmonary hypertension, and cardiovascular diseases. It has also been investigated for its neuroprotective effects in stroke and traumatic brain injury.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-methyl-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16(11-17-7-5-4-6-8-17)14-22-10-9-18-12-20(23-2)21(24-3)13-19(18)15-22/h4-8,11-13H,9-10,14-15H2,1-3H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGKIFUGSIPQP-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




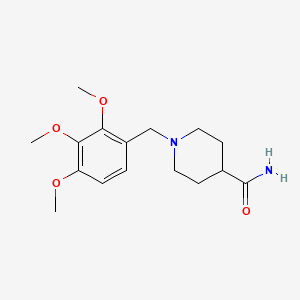
![{1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B3851530.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3851534.png)
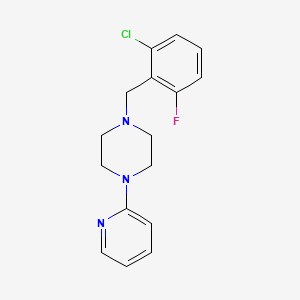

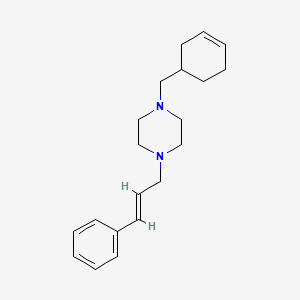

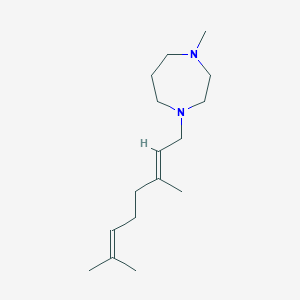
![N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B3851586.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}methanol](/img/structure/B3851596.png)
![3-{[bis(2-hydroxyethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B3851600.png)
![(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3851616.png)
